molecular formula C6H8ClN3 B1371436 6-chloro-N,N-dimethylpyrazin-2-amine CAS No. 61655-72-9

6-chloro-N,N-dimethylpyrazin-2-amine

Cat. No.: B1371436
CAS No.: 61655-72-9
M. Wt: 157.6 g/mol
InChI Key: IEITVVMHFLZNPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-N,N-dimethylpyrazin-2-amine is a chemical compound with the molecular formula C6H8ClN3 and a molecular weight of 157.6 g/mol . It is characterized by the presence of a chloro group and two dimethylamine groups attached to a pyrazine ring. This compound is typically found as a white to off-white solid and is known for its various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-N,N-dimethylpyrazin-2-amine can be achieved through the reaction of 2,6-dichloropyrazine with dimethylamine hydrochloride in the presence of N-ethyl-N,N-diisopropylamine (DIPEA) as a base. The reaction is carried out in dimethyl sulfoxide (DMSO) at room temperature for 24 hours .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis process described above can be scaled up for industrial applications. The use of appropriate reaction vessels, temperature control, and purification techniques would be essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-N,N-dimethylpyrazin-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles under suitable conditions.

    Oxidation and Reduction Reactions:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of solvents like DMSO or acetonitrile and may require heating.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazine derivatives.

Scientific Research Applications

6-Chloro-N,N-dimethylpyrazin-2-amine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-chloro-N,N-dimethylpyrazin-2-amine involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not extensively documented, the compound’s structure suggests it may interact with enzymes or receptors in biological systems, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

    2,6-Dichloropyrazine: A precursor in the synthesis of 6-chloro-N,N-dimethylpyrazin-2-amine.

    N,N-Dimethylpyrazin-2-amine: Lacks the chloro group, which may affect its reactivity and applications.

Uniqueness: this compound is unique due to the presence of both a chloro group and dimethylamine groups on the pyrazine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

6-chloro-N,N-dimethylpyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3/c1-10(2)6-4-8-3-5(7)9-6/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEITVVMHFLZNPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CN=CC(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80632181
Record name 6-Chloro-N,N-dimethylpyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80632181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61655-72-9
Record name 6-Chloro-N,N-dimethylpyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80632181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Cuprous chloride (50 mg) is added to a solution of dimethylamine (36 g., 0.8 mole) in 260 ml of isopropanol. 2,6-Dichloropyrazine (49.9 g., 0.33 mole) is added to the mixture with stirring and cooling to maintain the temperature at 35°-40° C. After 3/4 hr. the cooling bath is removed and the reaction mixture is stored at ambient temperature for 16 hours and finally at 42°-48° C. for 3 hours. The solvent is removed under vacuum and the residue is dissolved in dilute hydrochloric acid. The aqueous solution is extracted with ether and then made basic with solid sodium bicarbonate and extracted with methylene chloride. The organic extracts are washed with brine, dried over sodium sulfate and concentrated under vacuum to obtain 49 g. of product, melting point 46°-8° C.
[Compound]
Name
Cuprous chloride
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
36 g
Type
reactant
Reaction Step One
Quantity
260 mL
Type
solvent
Reaction Step One
Quantity
49.9 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-chloro-N,N-dimethylpyrazin-2-amine
Reactant of Route 2
Reactant of Route 2
6-chloro-N,N-dimethylpyrazin-2-amine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
6-chloro-N,N-dimethylpyrazin-2-amine
Reactant of Route 4
Reactant of Route 4
6-chloro-N,N-dimethylpyrazin-2-amine
Reactant of Route 5
6-chloro-N,N-dimethylpyrazin-2-amine
Reactant of Route 6
Reactant of Route 6
6-chloro-N,N-dimethylpyrazin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.